10-Nitrooleate-d17

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

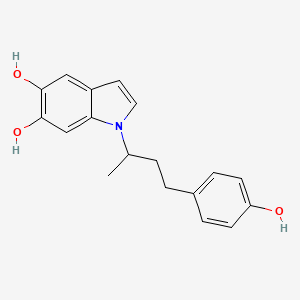

10-Nitrooleate-d17 contains 17 deuterium atoms at the 11, 11, 12, 12, 13, 13, 14, 14, 15, 15, 16, 16, 17, 17, 18, 18, and 18 positions. It is intended for use as an internal standard for the quantification of 10-nitrooleate by GC- or LC-mass spectrometry. Nitrated unsaturated fatty acids, such as 10- and 12-nitrolinoleate (LNO2; Item No. 10037), cholesteryl nitrolinoleate, and nitrohydroxylinoleate, represent a new class of endogenous lipid-derived signalling molecules. LNO2 isomers serve as potent endogenous ligands for PPARγ and can also decompose or be metabolized to release nitric oxide. 10-Nitrooleate is one of two regioisomers of nitrooleate, the other being 9-nitrooleate (OA-NO2; used for the mixture of isomers), which are formed by nitration of oleic acid in approximately equal proportions in vivo. Peroxynitrite, acidified nitrite, and myeloperoxidase in the presence of H2O2 and nitrite, all mediate the nitration of oleic acid. OA-NO2 is found in human plasma as the free acid and esterified in phospholipids at concentrations of 619 ± 52 nM and 302 ± 369 nM, respectively. OA-NO2 activates PPARγ approximately 7-fold at a concentration of 1 µM and effectively promotes differentiation 3T3-L1 preadipocytes to adipocytes at 3 µM.

Applications De Recherche Scientifique

Nitroolefins in Synthetic Chemistry and Medicinal Research

Nitroolefins, including compounds similar to 10-Nitrooleate-d17, are vital in synthetic chemistry and medicinal research. A study highlighted the efficient metal-free synthesis of nitroolefins, showcasing their broad applicability in diverse functionalities and exhibiting excellent E-selectivity. This makes them advantageous in complex synthetic setups (Maity, Naveen, Sharma, & Maiti, 2013).

Role in Nitric Oxide Signaling

10-Nitrooleate-d17 is closely related to nitrolinoleic acid, which plays a significant role in nitric oxide signaling. The aqueous decay of nitrolinoleic acid releases nitric oxide, indicating the potential signaling actions of nitroalkene derivatives of linoleic acid. These derivatives act via receptor-dependent mechanisms and transduce the signaling actions of nitric oxide, influenced by their distribution in hydrophobic versus aqueous environments (Schopfer, Baker, Giles, Chumley, Batthyány, Crawford, Patel, Hogg, Branchaud, Lancaster, & Freeman, 2005).

Magnetic Properties in Aqueous Solutions

The magnetic properties of aqueous solutions, such as Ni(2+)(aq), have been investigated to understand the interactions involving 17O nuclei. This is relevant to compounds like 10-Nitrooleate-d17, as they may contain similar isotopic markers. These studies provide insights into the magnetic properties and nuclear shielding of oxygen nuclei in complex molecular environments (Mares, Liimatainen, Pennanen, & Vaara, 2011).

Oxygen Isotope Analysis in Nitrate

The isotopic composition of nitrate, including 17O anomalies, is essential for understanding nitrate's geochemical dynamics. This analysis is significant for compounds like 10-Nitrooleate-d17, which may undergo similar isotopic interactions in environmental and biological systems (Komatsu, Ishimura, Nakagawa, & Tsunogai, 2008).

Nitrous Oxide Emissions in Agricultural Contexts

The effect of nitrification inhibitors on nitrous oxide emissions is relevant in agricultural and environmental contexts, where compounds like 10-Nitrooleate-d17 may be involved. Studies have explored how these inhibitors can impact the nitrogen cycle and emissions in various conditions, including in the context of cattle urine depositions on grassland (Barneze, Minet, Cerri, & Misselbrook, 2015).

Propriétés

Nom du produit |

10-Nitrooleate-d17 |

|---|---|

Formule moléculaire |

C18H16D17NO4 |

Poids moléculaire |

344.6 |

InChI |

InChI=1S/C18H33NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21)/b17-15+/i1D3,2D2,3D2,4D2,5D2,8D2,11D2,14D2 |

Clé InChI |

WRADPCFZZWXOTI-RAGXLMKJSA-N |

SMILES |

[2H]C(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])([2H])/C([N+]([O-])=O)=CCCCCCCCC(O)=O |

Synonymes |

10-Nitrooleic Acid-d17; 10-nitro-9-trans-Octadecenoic Acid-d17 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.